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molecular formula C8H10N2O2S B152870 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid CAS No. 134136-03-1

2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid

Cat. No. B152870
M. Wt: 198.24 g/mol
InChI Key: PABNPIILXVLZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988699

Procedure details

A solution of (±)-methyl 2-amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylate (8.5 g) (Example D) in 200 ml of 2N sulfuric acid is refluxed for eight hours. The solution is cooled in ice and adjusted to pH 6 with concentrated sodium hydroxide solution. The title compound precipitates as a beige solid; mp 220°-250° C. (dec).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([C:11]([O:13]C)=[O:12])[CH2:8][CH2:7][C:5]=2[N:6]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)CCC(C2)C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in ice
CUSTOM
Type
CUSTOM
Details
The title compound precipitates as a beige solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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